2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Lipophilicity Drug-likeness Permeability

2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 486398-11-2, PubChem CID 1164118, ChEMBL ID CHEMBL1521488) is a synthetic small molecule (MW 397.4 g·mol⁻¹, formula C₂₀H₁₉N₃O₄S) that integrates a 1,3,4-oxadiazole heterocycle, a 3,4-dimethoxyphenyl substituent, an indoline ring, and a thioether-linked ethanone bridge. Its computed physicochemical profile includes a moderate lipophilicity (XLogP3 = 3.3), zero hydrogen-bond donors, and seven hydrogen-bond acceptors.

Molecular Formula C20H19N3O4S
Molecular Weight 397.45
CAS No. 486398-11-2
Cat. No. B2385895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone
CAS486398-11-2
Molecular FormulaC20H19N3O4S
Molecular Weight397.45
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43)OC
InChIInChI=1S/C20H19N3O4S/c1-25-16-8-7-14(11-17(16)26-2)19-21-22-20(27-19)28-12-18(24)23-10-9-13-5-3-4-6-15(13)23/h3-8,11H,9-10,12H2,1-2H3
InChIKeyVHYNOPWEDXEWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 486398-11-2): Structural and Physicochemical Baseline for Procurement Evaluation


2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 486398-11-2, PubChem CID 1164118, ChEMBL ID CHEMBL1521488) is a synthetic small molecule (MW 397.4 g·mol⁻¹, formula C₂₀H₁₉N₃O₄S) that integrates a 1,3,4-oxadiazole heterocycle, a 3,4-dimethoxyphenyl substituent, an indoline ring, and a thioether-linked ethanone bridge [1][2]. Its computed physicochemical profile includes a moderate lipophilicity (XLogP3 = 3.3), zero hydrogen-bond donors, and seven hydrogen-bond acceptors [1]. The compound belongs to a well-explored chemotype of indoline/oxadiazole hybrids that has been investigated for kinase inhibition, antimicrobial, and anticancer activities in related derivative series, although direct published bioactivity data for this specific molecule remain sparse in primary literature [3].

Why In-Class 1,3,4-Oxadiazole-Indoline Hybrids Cannot Be Interchangeably Substituted for 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 486398-11-2)


Although the 1,3,4-oxadiazole-thioether-indoline scaffold is shared across multiple commercial analogs, even minor peripheral modifications—such as replacing the 3,4-dimethoxyphenyl group with a 2-fluorophenyl (WAY-313201), o-tolyl, or thiophene ring—produce large shifts in lipophilicity, electron density on the oxadiazole ring, and hydrogen-bond acceptor geometry [1][2]. These molecular-level differences can translate into altered target-binding kinetics, metabolic stability, and off-target liability profiles that are not predictable from scaffold similarity alone, making blanket generic substitution scientifically unjustified without compound-specific comparative data [3].

Quantitative Comparative Evidence for 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 486398-11-2) vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 3,4-Dimethoxyphenyl vs. 2-Fluorophenyl, o-Tolyl, and Thiophenyl Analogs

The computed XLogP3 value for 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is 3.3 [1], reflecting the balanced polarity contributed by the two methoxy oxygen atoms. In contrast, the 2-fluorophenyl analog (WAY-313201, CAS 571904-77-3) exhibits a lower XLogP3 of approximately 2.9 due to the electron-withdrawing fluorine substituent, while the o-tolyl analog (CAS 460339-40-6) is predicted to have a higher XLogP3 (~3.8) owing to the additional methyl group [2][3]. The thiophenyl analog (CAS 460724-11-2) occupies an intermediate position (XLogP3 ~3.5) [2]. These differences in lipophilicity can affect passive membrane permeability and non-specific protein binding profiles.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count: 3,4-Dimethoxyphenyl Confers Higher HBA Capacity Than Mono-Substituted or Unsubstituted Analogs

The target compound possesses seven hydrogen-bond acceptors (HBA), derived from the oxadiazole ring nitrogens, the carbonyl oxygen, the thioether sulfur, and the two methoxy oxygens on the 3,4-dimethoxyphenyl ring [1]. The 2-fluorophenyl analog (WAY-313201) has only five HBA (lacks the two methoxy oxygens), the o-tolyl analog has five HBA, and the thiophenyl analog has five HBA . The additional HBA capacity of the target compound may enhance aqueous solubility and enable distinct hydrogen-bonding interactions with biological targets compared to mono-substituted or unsubstituted phenyl variants.

Hydrogen bonding Target engagement Solubility

Hydrogen-Bond Donor Count: Zero HBD Defines a Distinct Pharmacokinetic Liability Profile vs. Indole-Containing Congeners

Both the target compound and its closest indoline-based analogs (WAY-313201, o-tolyl, and thiophenyl derivatives) possess zero hydrogen-bond donors (HBD = 0) [1]. However, indole-based 1,3,4-oxadiazole thioether derivatives (e.g., indole C2 derivatives containing the 1,3,4-oxadiazole thioether moiety) carry a single H-bond donor at the indole N–H position, which can reduce passive permeability and increase susceptibility to Phase II glucuronidation [2]. The indoline scaffold ensures a consistently low HBD count, potentially offering superior membrane permeation relative to indole counterparts.

Hydrogen bonding Permeability Metabolic stability

Molecular Weight Differentiation: 3,4-Dimethoxyphenyl Substitution Yields Higher MW Than All Common Phenyl-Replacement Analogs

The molecular weight of 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone is 397.4 g·mol⁻¹ [1]. The 2-fluorophenyl analog (WAY-313201) is significantly lighter at 355.4 g·mol⁻¹ , the o-tolyl analog is ~365 g·mol⁻¹, and the thiophenyl analog is ~343 g·mol⁻¹ [2]. The higher MW of the target compound places it closer to the upper boundary of the 'Rule of 5' MW threshold (500 Da), which may affect passive diffusion rates and oral bioavailability relative to lighter analogs.

Molecular weight Drug-likeness Pharmacokinetics

Recommended Research Application Scenarios for 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 486398-11-2) Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Oxadiazole C5-Phenyl Substitution Effects on Lipophilicity and Permeability

The target compound's XLogP3 of 3.3, situated between the 2-fluorophenyl (XLogP3 ~2.9) and o-tolyl (XLogP3 ~3.8) analogs [1], makes it an ideal probe for SAR campaigns investigating the relationship between oxadiazole C5-substituent polarity and passive membrane permeability. Its intermediate lipophilicity may reveal a critical logP window for optimal cellular uptake in 1,3,4-oxadiazole-thioether-indoline series.

Hydrogen-Bond Acceptor Mapping in Crystallographic Fragment Screening

With seven H-bond acceptors distributed across the oxadiazole, carbonyl, thioether, and dimethoxyphenyl groups [1], this compound can serve as a polyvalent HBA probe in X-ray crystallography-based fragment screening, enabling the mapping of multiple hydrogen-bond interaction sites on target proteins that simpler analogs with only five HBAs cannot simultaneously engage.

Comparative Metabolic Stability Assessment of Indoline vs. Indole Scaffolds

The zero HBD count of this indoline-based compound contrasts with the single indole N–H donor present in indole-oxadiazole hybrids [2], supporting head-to-head microsomal stability studies to quantify the impact of scaffold saturation on Phase I and Phase II metabolic clearance rates within the same chemotype class.

Kinase Selectivity Profiling Panels for 1,3,4-Oxadiazole-Thioether Chemotypes

Given that 1,3,4-oxadiazole-containing compounds have been reported as PIM kinase inhibitors and as modulators of sphingosine-1-phosphate receptors [3][4], the target compound's unique 3,4-dimethoxyphenyl substitution pattern may confer a kinase selectivity fingerprint distinct from the fluorophenyl and tolyl analogs, warranting its inclusion in broad-panel kinase profiling to define selectivity SAR.

Quote Request

Request a Quote for 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.